molecular formula C16H42NO6PSi3 B13820593 2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate CAS No. 32046-30-3

2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate

Cat. No.: B13820593
CAS No.: 32046-30-3
M. Wt: 459.7 g/mol
InChI Key: FKHYFWRXDXRBHI-UHFFFAOYSA-N
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Description

2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate is a complex organosilicon compound with the molecular formula C15H41O6PSi4. This compound is known for its unique structural properties, which include multiple trimethylsilyl groups and a phosphate ester linkage. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate typically involves the reaction of glycerol derivatives with trimethylsilyl chloride in the presence of a base. The reaction proceeds through the formation of intermediate silyl ethers, which are then phosphorylated using a suitable phosphorus reagent such as phosphorus oxychloride or phosphorus pentachloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and phosphates.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphate metabolism.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphate ester linkage is hydrolyzed by phosphatases, releasing the active components that interact with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]propyl ester
  • Glycerol-3-phosphate, 4TMS
  • α-Glycerophosphoric acid, tetrakis-TMS

Uniqueness

2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate is unique due to the presence of both trimethylsilyl and dimethylaminoethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

32046-30-3

Molecular Formula

C16H42NO6PSi3

Molecular Weight

459.7 g/mol

IUPAC Name

2,3-bis(trimethylsilyloxy)propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate

InChI

InChI=1S/C16H42NO6PSi3/c1-17(2)12-13-19-24(18,23-27(9,10)11)20-14-16(22-26(6,7)8)15-21-25(3,4)5/h16H,12-15H2,1-11H3

InChI Key

FKHYFWRXDXRBHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOP(=O)(OCC(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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